3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile
Overview
Description
3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a furylmethyl group, and a triazole ring, which are linked through a thioether bond to a propanenitrile moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. This step often requires the use of strong acids or bases as catalysts and is carried out under reflux conditions .
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Introduction of the Bromophenyl and Furylmethyl Groups: : The bromophenyl and furylmethyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of bromophenyl halides and furylmethyl halides as starting materials, which react with the triazole ring in the presence of a base such as potassium carbonate .
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Formation of the Thioether Bond: : The thioether bond is formed by reacting the triazole derivative with a thiol compound under basic conditions. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide .
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Introduction of the Propanenitrile Group: This step typically requires the use of a nitrile compound and a strong base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : The compound can be reduced to form thiols and thioethers. Common reducing agents include lithium aluminum hydride and sodium borohydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromophenyl group is replaced by other nucleophiles. Common reagents used in these reactions include sodium azide and potassium cyanide .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted triazole derivatives .
Scientific Research Applications
3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a subject of interest in drug discovery .
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Medicine: : The compound has potential therapeutic applications due to its biological activities. It is being investigated as a potential drug candidate for the treatment of various diseases .
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Industry: : The compound is used in the production of specialty chemicals and materials. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, which leads to its biological effects . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[[5-(4-Bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile include:
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl and furylmethyl groups, along with the triazole ring, makes it a versatile compound with a wide range of applications .
Properties
IUPAC Name |
3-[[5-(4-bromophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-13-6-4-12(5-7-13)15-19-20-16(23-10-2-8-18)21(15)11-14-3-1-9-22-14/h1,3-7,9H,2,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEKZIGLLLGLTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCCC#N)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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